4-Chloro-6-fluoronicotinaldehyde
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Overview
Description
4-Chloro-6-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the direct chlorination and fluorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as thionyl chloride (SOCl2) for chlorination and a fluorinating agent like Selectfluor for fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large-scale reactors and precise control of temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-6-fluoronicotinic acid.
Reduction: Formation of 4-chloro-6-fluoronicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-fluoronicotinaldehyde is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form covalent bonds with active sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoronicotinic acid
- 4-Chloro-6-fluoronicotinalcohol
- 4-Chloro-6-fluoronicotinamide
Uniqueness
4-Chloro-6-fluoronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual halogenation (chlorine and fluorine) makes it particularly useful in various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-6-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZOOEPMKPIEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855863 |
Source
|
Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256824-38-0 |
Source
|
Record name | 4-Chloro-6-fluoropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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